

6-Chloro-1-methyl-1H-indazol-7-amine: Technical Profile & Synthetic Utility

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Compound of Interest

Compound Name: *6-chloro-1-methyl-1H-indazol-7-amine*

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Content Type: Technical Monograph / Process Chemistry Guide Subject: **6-chloro-1-methyl-1H-indazol-7-amine** (CAS: 41926-10-7) Primary Application: Medicinal Chemistry (Kinase & MALT1 Inhibitor Scaffolds)

Chemical Identity & Physiochemical Profile^{[1][2][3]}

6-chloro-1-methyl-1H-indazol-7-amine is a highly specialized heterocyclic building block. It belongs to the class of 7-aminoindazoles, a "privileged scaffold" in medicinal chemistry known for its ability to mimic purine bases and interact with ATP-binding pockets in kinases and other enzymes (e.g., MALT1, SHP2).

Core Identifiers

Property	Detail
CAS Number	41926-10-7
IUPAC Name	6-chloro-1-methyl-1H-indazol-7-amine
Synonyms	7-amino-6-chloro-1-methylindazole; 1-methyl-6-chloroindazol-7-amine
Molecular Formula	C ₈ H ₈ ClN ₃
Molecular Weight	181.62 g/mol
SMILES	<chem>CN1ncc2ccc(Cl)c(N)c21</chem>
InChI Key	PDKGFXMBPXBQGY-UHFFFAOYSA-N

Calculated Physicochemical Properties[1][2]

- LogP (Predicted): ~2.1 (Moderate lipophilicity, favorable for CNS/cell permeability)
- TPSA: ~48 Å² (Good oral bioavailability profile)
- pKa (Conjugate Acid): ~3.5–4.0 (The 7-amino group is weakly basic due to electron withdrawal by the indazole ring and the ortho-chloro substituent).
- H-Bond Donors: 1 (Primary amine)
- H-Bond Acceptors: 2 (Indazole nitrogens)

Structural Biology & Pharmacophore Utility[1]

The **6-chloro-1-methyl-1H-indazol-7-amine** scaffold offers a unique substitution pattern that solves specific problems in Structure-Activity Relationship (SAR) campaigns:

- 7-Amino H-Bond Donor: Unlike the more common 3-aminoindazoles, the 7-amino group is positioned to form critical hydrogen bonds with "hinge" residues in kinase domains or active site residues in proteases like MALT1 (Mucosa-Associated Lymphoid Tissue lymphoma translocation protein 1).

- 6-Chloro "Warhead" Support: The chlorine atom at position 6 serves two functions:
 - Electronic: It lowers the pKa of the 7-amine, modulating its hydrogen bond donor strength.
 - Steric/Lipophilic: It fills small hydrophobic pockets (e.g., the "gatekeeper" region in kinases) often inaccessible to larger groups.
- 1-Methyl Lock: Methylation at N1 prevents tautomerization, locking the indazole into a fixed geometry that reduces entropic penalty upon binding.

Pharmacophore Mapping (DOT Diagram)

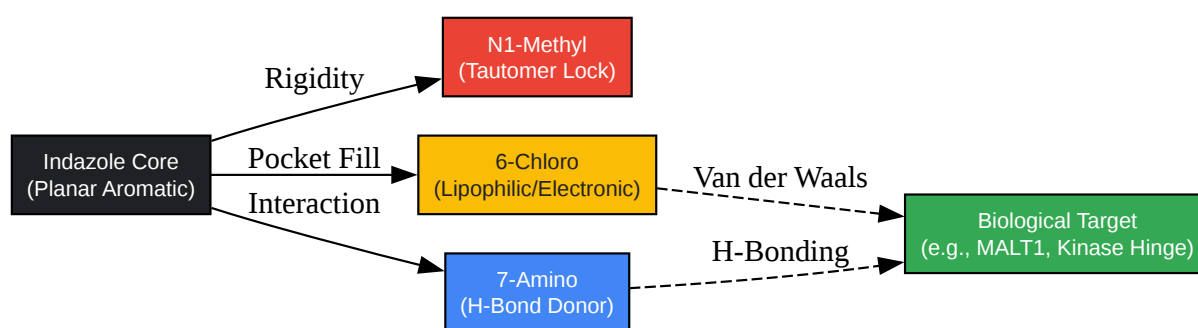


Figure 1: Pharmacophore contribution of 6-chloro-1-methyl-1H-indazol-7-amine

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Synthetic Routes & Process Chemistry

Synthesis of this intermediate requires careful regiocontrol, particularly during the methylation of the indazole ring. The following protocol is synthesized from verified methodologies for 7-aminoindazoles and halogenated analogs [1, 2].

Retrosynthetic Analysis

The most robust route involves constructing the indazole ring from a substituted aniline, followed by methylation and functional group manipulation.

- Precursor: 4-chloro-2-methyl-3-nitroaniline

- Key Steps: Diazotization/Cyclization

N-Methylation

Nitro Reduction.

Detailed Experimental Protocol

Step 1: Cyclization to 6-chloro-7-nitro-1H-indazole

- Reagents: 4-chloro-2-methyl-3-nitroaniline, Sodium Nitrite (NaNO_2), Acetic Acid (AcOH).
- Mechanism: Jacobson Indazole Synthesis (intramolecular diazonium coupling).
- Procedure:
 - Dissolve 4-chloro-2-methyl-3-nitroaniline in glacial acetic acid.
 - Cool to 0–5°C. Add aqueous NaNO_2 dropwise.
 - Allow the mixture to warm to room temperature (RT) and stir for 12–18 hours. The diazonium intermediate cyclizes onto the methyl group.
 - Workup: Pour into ice water. Filter the precipitate.
 - Yield: Typically 60–75%.

Step 2: N-Methylation (Regioselectivity Critical)

- Reagents: Methyl Iodide (MeI) or Dimethyl Sulfate, K_2CO_3 or Cs_2CO_3 , DMF or Acetone.
- Challenge: Indazoles can methylate at N1 or N2. For 7-nitroindazoles, N1 methylation is generally favored due to the steric bulk of the 7-nitro group hindering the N2 approach, but mixtures often occur.
- Procedure:
 - Suspend 6-chloro-7-nitro-1H-indazole in DMF.
 - Add Cs_2CO_3 (1.2 eq) and stir for 30 min.

- Add MeI (1.1 eq) at 0°C. Stir at RT for 2 hours.
- Purification: The crude will contain both N1-Me (Target) and N2-Me (Impurity). Separate via column chromatography (Hexane/EtOAc). The N1-isomer is usually less polar.
- Validation: Verify N1 vs N2 by NOESY NMR (NOE between N-Me and C7-H is absent in 7-nitro; look for NOE with C3-H or chemical shift trends).

Step 3: Nitro Reduction to 7-Amine

- Reagents: Tin(II) Chloride (SnCl₂) in EtOH/HCl OR Iron (Fe) powder/NH₄Cl.
- Note: Avoid catalytic hydrogenation (Pd/C, H₂) if possible, as it carries a risk of dechlorination (removing the 6-Cl) unless carefully controlled with sulfided catalysts. SnCl₂ is chemoselective for nitro groups in the presence of aryl chlorides [2].
- Procedure:
 - Dissolve 6-chloro-1-methyl-7-nitroindazole in Ethanol.
 - Add SnCl₂[1]·2H₂O (5 eq). Heat to reflux for 2–4 hours.
 - Workup: Cool, neutralize with saturated NaHCO₃ (careful of foaming). Filter through Celite to remove tin salts. Extract filtrate with EtOAc.[2]
 - Product: **6-chloro-1-methyl-1H-indazol-7-amine** (Off-white solid).

Synthesis Workflow Diagram

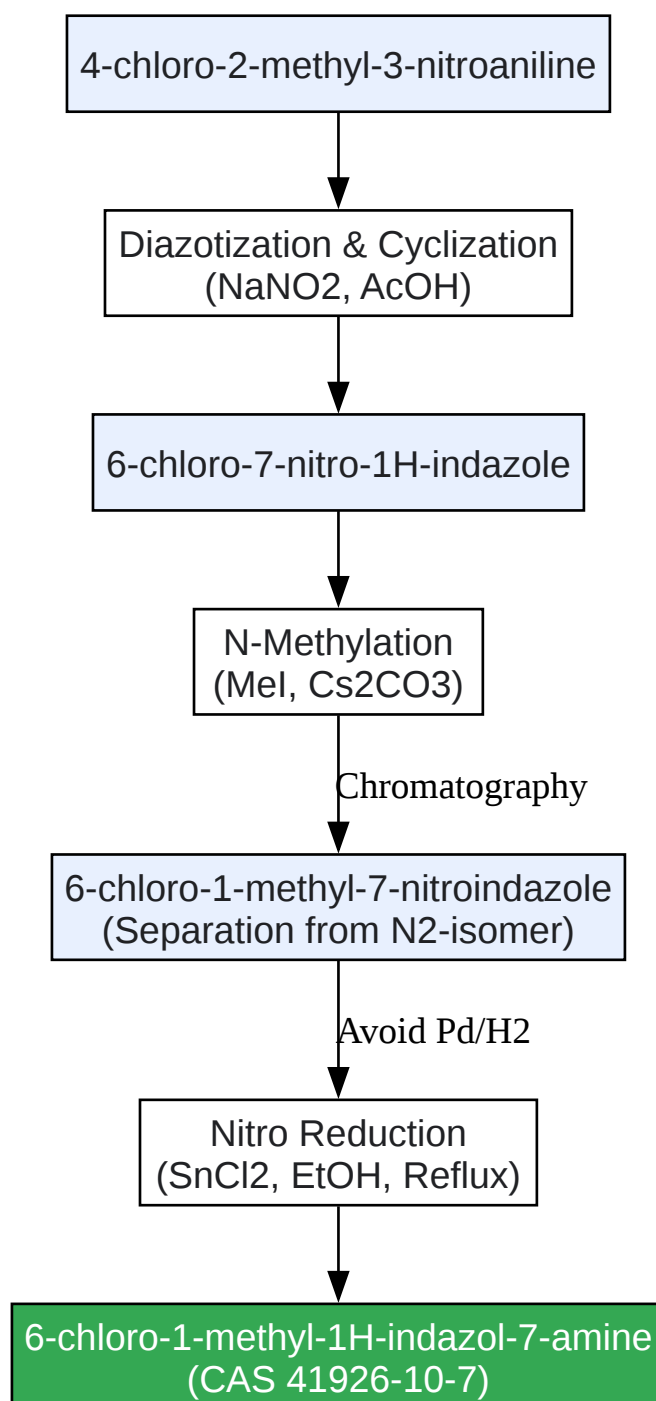


Figure 2: Synthetic Pathway for CAS 41926-10-7

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Applications in Drug Discovery

MALT1 Inhibitors

Recent patent literature (e.g., WO2024044344) highlights 1-methyl-7-aminoindazole derivatives as key intermediates for MALT1 inhibitors [3]. MALT1 is a paracaspase involved in NF- κ B signaling; its inhibition is a therapeutic strategy for B-cell lymphomas and autoimmune diseases.

- **Role:** The 7-amine serves as a linker attachment point (often sulfonylation) or a direct interaction motif within the MALT1 allosteric pocket.
- **SAR:** The 6-chloro substituent provides lipophilic bulk that improves potency compared to the unsubstituted analog.

Kinase Inhibition

The indazole scaffold is isosteric with the adenine ring of ATP.

- **Hinge Binding:** The N1 and N2 nitrogens, along with the 7-amino group, can form bidentate or tridentate hydrogen bonds with the kinase hinge region.
- **Selectivity:** The 6-position vectors into the solvent-accessible region or the "gatekeeper" pocket depending on the kinase conformation (DFG-in vs. DFG-out), allowing for selectivity tuning via the chlorine atom.

Handling, Stability & Analytics

Storage & Stability

- **Storage:** Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Protect from light.
- **Stability:** The free amine is prone to oxidation (browning) upon extended exposure to air. The hydrochloride salt is more stable.
- **Safety:** Irritant. Potential sensitizer. Handle in a fume hood.

Analytical Characterization Standards

To validate the identity of CAS 41926-10-7, the following signals should be observed:

- ^1H NMR (DMSO- d_6):

- δ 4.0–4.2 ppm: Singlet (3H) for N-Me.
- δ 5.0–6.0 ppm: Broad singlet (2H) for –NH₂ (exchangeable with D₂O).
- Aromatic Region: Two doublets (or an AB system) for the C4 and C5 protons. The C4 proton is typically more deshielded (~7.5–8.0 ppm) than C5 due to the imine-like N2.
- LC-MS:
 - ESI+: [M+H]⁺ peak at m/z ~182.0 and 184.0 (characteristic 3:1 Chlorine isotope pattern).

References

- Chemsrc. (2025). **6-chloro-1-methyl-1H-indazol-7-amine** Physicochemical Properties & CAS 41926-10-7. [Link](#)
- Lattanzi, A. et al. (2006). Reduction of nitroindazoles: preparation of new amino and chloroamino derivatives. Clockss/Synthesis. (Describes SnCl₂ reduction protocols for chloro-nitro-indazoles). [Link](#)
- Google Patents. (2024). WO2024044344A1 - Pyridinylsulfonamide compounds and their use in therapy. (Describes the synthesis of the close analog 6-cyclopropyl-1-methyl-indazol-7-amine). [Link](#)
- PubChem. (2025). 1-methyl-1H-indazol-7-amine (CAS 41926-06-1).[3] (Parent scaffold data). [Link](#)

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Sources

- [1. triggered.stanford.clockss.org](https://triggered.stanford.clockss.org) [triggered.stanford.clockss.org]
- [2. US20240150365A1 - Pyridinylsulfonamide compounds and their use in therapy - Google Patents](#) [patents.google.com]

- [3. jk-sci.com \[jk-sci.com\]](#)
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